molecular formula C22H18N2O3S B2698972 2-phenyl-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005085-44-8

2-phenyl-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No. B2698972
CAS RN: 1005085-44-8
M. Wt: 390.46
InChI Key: QKTVQSXOOWUXFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PTDI involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . In this process, alkyl boronic esters (including 1°, 2°, and 3° alkyl boronic esters) undergo protodeboronation using a radical approach. The protocol is paired with a Matteson–CH~2~–homologation , enabling the formation of PTDI. This transformation is valuable due to its formal anti-Markovnikov alkene hydromethylation, a previously unknown reaction .


Molecular Structure Analysis

PTDI’s molecular structure comprises a dihydro-2H-pyrrolo[3,4-d]isoxazole core, flanked by phenyl, thiophen-2-yl, and p-tolyl substituents. The arrangement of these groups significantly influences its reactivity and properties. The tolyl group (p-tolyl) is commonly found in diverse chemical compounds and can adopt three possible structural isomers: ortho, meta, and para .

properties

IUPAC Name

5-(4-methylphenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-14-9-11-15(12-10-14)23-21(25)18-19(17-8-5-13-28-17)24(27-20(18)22(23)26)16-6-3-2-4-7-16/h2-13,18-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTVQSXOOWUXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

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